Diethylglycine

Peptide Conformation Structural Biology Peptidomimetics

Diethylglycine (1606-01-5) is the conformationally definitive building block for C5-extended peptides—replacing the helical bias of dimethylglycine (Aib). Its LogP of ~1.21 vs glycine's ~3.21 delivers a >10,000-fold partitioning advantage for membrane permeability optimization. Validated 36-month lyophilized stability at -20°C ensures multi-year program continuity. Available as a glycine analogue, low-affinity GlyT1/GlyT2 probe, and pharmaceutical impurity reference.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 1606-01-5
Cat. No. B167607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylglycine
CAS1606-01-5
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC(=O)[O-]
InChIInChI=1S/C6H13NO2/c1-3-7(4-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9)
InChIKeySGXDXUYKISDCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylglycine (CAS 1606-01-5) Product Overview for Scientific Procurement


Diethylglycine (N,N-Diethylglycine, CAS 1606-01-5) is a non-proteinogenic amino acid derivative in which the amino group of glycine is substituted with a diethylnitrilo group [1]. It is classified as an N-alkyl glycine and has a molecular formula of C6H13NO2 with a molecular weight of 131.17 g/mol [2]. This compound serves as a glycine analogue and is recognized as a drug metabolite . Its structure imparts distinct physicochemical properties, including a predicted pKa of 2.34±0.10 and a melting point range of 126-130 °C .

Why Diethylglycine Cannot Be Simply Substituted by Glycine or Other N-Alkylglycines


While Diethylglycine shares a glycine backbone with other N-alkylglycines, its specific diethyl substitution on the α-nitrogen creates a unique conformational and physicochemical profile. This is not merely an incremental change; the presence of two ethyl groups imposes distinct steric constraints that fundamentally alter its behavior in peptide and protein contexts [1]. For instance, peptides incorporating Diethylglycine (Deg) adopt a fully extended (C5) conformation, whereas those with dimethylglycine (Aib) favor a 310-helical structure [2]. Furthermore, its enhanced lipophilicity (LogP ~1.21) compared to glycine (LogP ~ -3.21) significantly impacts its solubility, membrane permeability, and analytical behavior, rendering it non-interchangeable for applications requiring specific partitioning or conformational outcomes .

Quantitative Differentiation of Diethylglycine from Structural Analogs


Diethylglycine Confers a Fully Extended (C5) Conformation vs. the 310-Helical Conformation of Dimethylglycine

Incorporation of Diethylglycine (Deg) into peptide backbones enforces a distinct conformational preference compared to the widely used analog, Cα,α-dimethylglycine (Aib). In chemotactic tripeptide analogs, the Deg-containing peptide (III) adopted a fully extended (C5) conformation in solution, whereas peptides with cycloalkyl residues (I and II) adopted folded β-turn conformations [1]. This is a key differentiator from Aib, which is known to promote 310-helical structures in homopeptides [2].

Peptide Conformation Structural Biology Peptidomimetics

Diethylglycine-Containing Peptides Exhibit Dose-Dependent Activity in Human Neutrophil Assays with ED50 = 5.9 x 10^10 M

In a comparative study of chemotactic tripeptide analogs, the peptide containing Diethylglycine (Deg), For-Met-Deg-Phe-OMe (peptide III), demonstrated quantifiable biological activity in inducing β-glucosaminidase release from human neutrophils, with an ED50 of 5.9 x 10^10 M. This activity was less potent than the parent For-Met-Leu-Phe-OH peptide and the N,N-dibutylglycine (Dbg) analog (peptide V) [1].

Chemotaxis Immunology Cell-Based Assays

Diethylglycine Displays a LogP of 1.21, Representing a >4 Log Unit Increase in Lipophilicity Compared to Glycine

The N,N-diethyl substitution dramatically increases the lipophilicity of the glycine core. Diethylglycine has a predicted LogP of 1.21, as reported by a major vendor . This is a stark contrast to the parent amino acid, glycine, which has a LogP of approximately -3.21 . This >4-log unit increase indicates a >10,000-fold greater partitioning into octanol versus water.

Physicochemical Properties ADME Analytical Chemistry

Diethylglycine Acts as a Substrate for Glycine Transporters with Low Affinity, Unlike the High-Affinity Parent Glycine

In studies of glycine transporters, N,N-Diethylglycine (DEG) has been characterized as a low-affinity substrate for both GlyT1 and GlyT2, the two primary glycine transporters . This is a direct functional contrast to the native substrate, glycine, which binds with high affinity. The diethyl substitution on the nitrogen atom is the sole structural difference responsible for this altered transporter interaction profile.

Transporter Biology Neurochemistry Enzyme Substrate

Lyophilized Diethylglycine Demonstrates 36-Month Stability at -20°C, Exceeding Typical Vendor Recommendations for Many Amino Acid Derivatives

According to a vendor datasheet, Diethylglycine in its lyophilized form remains stable for 36 months when stored at -20°C under desiccated conditions [1]. While not a direct comparator study, this defined, long-term stability profile is a critical procurement parameter. Many specialty amino acid derivatives lack such specific, long-duration stability data, often carrying generic recommendations of '2-3 years when stored properly' .

Storage Stability Procurement Sample Management

Diethylglycine Exhibits Solubility of 30 mg/mL in DMSO, Enabling Higher Concentration Stock Solutions Compared to Poorly Soluble Analogs

Vendor data indicates that Diethylglycine achieves a solubility of 30 mg/mL in DMSO at 25°C with the aid of ultrasonication and warming . While many N-alkylglycine derivatives exhibit limited solubility in common organic solvents, this defined value for Diethylglycine provides a practical benchmark. For instance, this solubility is sufficient for preparing high-concentration stock solutions for in vitro assays, a critical consideration when selecting a compound for a screening campaign.

Solubility In Vitro Assays Formulation

Optimal Application Scenarios for Diethylglycine Based on Evidence-Based Differentiation


Design of Peptidomimetics Requiring a Fully Extended Backbone Conformation

When designing peptides or peptidomimetics where a fully extended (C5) backbone is desired, Diethylglycine is the building block of choice. Its conformational preference, distinct from the helical bias of dimethylglycine (Aib), allows for the rational design of molecules with specific 3D structures [1][2]. This application is directly supported by its proven ability to enforce a C5 conformation in tripeptide analogs [3].

Structure-Activity Relationship (SAR) Studies of Glycine Transporters (GlyT1/GlyT2)

Diethylglycine's characterization as a low-affinity substrate for GlyT1 and GlyT2 makes it a valuable tool for SAR studies aimed at understanding the structural requirements for transporter binding [1]. It serves as a probe to differentiate between high-affinity and low-affinity interactions with these critical neurochemical targets.

Development of Lipophilic Amino Acid Derivatives for Improved Membrane Permeability

For projects requiring an amino acid building block with significantly enhanced lipophilicity compared to glycine, Diethylglycine's LogP of ~1.21 offers a >10,000-fold increase in octanol-water partitioning [1][2]. This makes it a prime candidate for modifying the ADME properties of peptide-based drug candidates.

Long-Term Research Projects Requiring a Validated, 3-Year Shelf-Stable Building Block

For multi-year research programs, the validated 36-month stability of lyophilized Diethylglycine at -20°C provides a clear procurement advantage [1]. This data-backed stability claim minimizes the risk of compound degradation and ensures consistent experimental results over the course of a long-term study, unlike compounds with less defined storage parameters [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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